N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide Amphiphilic fluorescent probe useful in monitoring membrane lipid behaviour and fluorescence resonance energy transfer applications in life cells. The label makes the cell membrane bright green, Em/Ex: 520/490 nm.

Brand Name: Vulcanchem
CAS No.: 110698-53-8
VCID: VC20747794
InChI: InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-31-30(24-27)37(43)45-38(31)32-22-19-28(40)25-34(32)44-35-26-29(41)20-23-33(35)38/h18-26,40-41H,2-17H2,1H3,(H,39,42)
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Molecular Formula: C38H47NO6
Molecular Weight: 613.8 g/mol

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide

CAS No.: 110698-53-8

Cat. No.: VC20747794

Molecular Formula: C38H47NO6

Molecular Weight: 613.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide - 110698-53-8

Specification

CAS No. 110698-53-8
Molecular Formula C38H47NO6
Molecular Weight 613.8 g/mol
IUPAC Name N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Standard InChI InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-31-30(24-27)37(43)45-38(31)32-22-19-28(40)25-34(32)44-35-26-29(41)20-23-33(35)38/h18-26,40-41H,2-17H2,1H3,(H,39,42)
Standard InChI Key VVDTVZIYBOPOTA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Introduction

Structural Characteristics

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide has a molecular formula of C₃₈H₄₇N₁O₆ and a molecular weight of approximately 613.8 g/mol . The compound features:

  • Spirocyclic Structure: Incorporates both benzofuran and xanthene moieties.

  • Hydroxyl Groups: Present at the 3' and 6' positions, enhancing its solubility and biological activity.

  • Octadecanamide Side Chain: Contributes to its hydrophobic characteristics, which may influence its interaction with biological systems.

Synthesis

The synthesis of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide typically involves multi-step organic synthesis techniques. Each step requires optimization to ensure high yields and purity of the final product. The general steps include:

  • Formation of the Spirocyclic Structure: This is achieved through cyclization reactions that link the benzofuran and xanthene components.

  • Introduction of Hydroxyl Groups: Hydroxylation reactions are performed to add hydroxyl groups at the specified positions.

  • Attachment of the Octadecanamide Chain: The final step involves attaching the octadecanamide side chain through an amide bond formation.

Biological Activity

Initial studies suggest that N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide exhibits promising biological activity. Its structural components may contribute to various biological interactions, including:

  • Antioxidant Properties: The presence of hydroxyl groups may enhance its ability to scavenge free radicals.

  • Photophysical Properties: The spiro structure can improve fluorescence characteristics, making it suitable for imaging applications.

Applications

The potential applications of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide span several fields:

  • Materials Science: Its unique properties make it a candidate for developing advanced materials with specific optical or electronic characteristics.

  • Biochemistry: The compound's interaction with biological systems can be explored for therapeutic uses, particularly in drug development.

Comparative Analysis

To better understand the uniqueness of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide compared to similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
Eosin BContains brominated fluorescein structureKnown for strong fluorescence; used as a dye
3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-oneLacks long aliphatic chain; simpler structurePotentially less soluble in lipophilic environments
FluoresceinA well-known fluorophore without spiro structureWidely used in biological imaging; lacks hydroxyl substitutions

The uniqueness of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide lies in its combination of a complex spirocyclic structure with an extended hydrophobic side chain, which may enhance its solubility in organic solvents while retaining significant biological activity.

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